molecular formula C27H33F2N7O2 B607696 GNE-781 CAS No. 1936422-33-1

GNE-781

Cat. No.: B607696
CAS No.: 1936422-33-1
M. Wt: 525.6048
InChI Key: CQCWHSDMJBAGDC-UHFFFAOYSA-N
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Description

GNE-781 is a highly advanced, potent, and selective inhibitor of the bromodomain of cyclic adenosine monophosphate response element binding protein (CBP) and its paralogue, adenoviral E1A binding protein of 300 kDa (P300). These proteins are involved in transcriptional regulation and have been implicated in the development, maintenance, or progression of cancer .

Mechanism of Action

GNE-781, also known as 3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide, is a potent and selective inhibitor of the bromodomain of the transcriptional regulator CBP/P300 .

Target of Action

The primary target of this compound is the bromodomain of the transcriptional regulator CBP/P300 . CBP/P300 are large, multidomain proteins that contribute to transcriptional regulation . They bind to chromatin via their bromodomain and modify chromatin through their histone acetyltransferase (HAT) activity, leading to the recruitment of various transcriptional proteins to modulate gene expression .

Mode of Action

This compound inhibits the bromodomain of CBP/P300, thereby disrupting the interaction between these proteins and acetylated lysines on histones . This disruption can alter the transcriptional activity of genes regulated by CBP/P300 .

Biochemical Pathways

The inhibition of CBP/P300 by this compound affects various biochemical pathways. CBP/P300 have been shown to regulate the differentiation of regulatory T cells (Tregs) through both transcriptional and non-transcriptional mechanisms . They acetylate prostacyclin synthase, which regulates Treg differentiation by altering proinflammatory cytokine secretion by T and B cells .

Pharmacokinetics

This compound has good in vivo pharmacokinetic properties in multiple species . It is orally bioavailable and highly potent, with an IC50 of 0.94 nM in TR-FRET assay . It also maintains good in vivo pharmacokinetic properties in multiple species .

Result of Action

The inhibition of CBP/P300 by this compound has several effects at the molecular and cellular levels. It has been shown to decrease Foxp3 transcript levels in a dose-dependent manner . Foxp3 is a key transcription factor required for the developmental differentiation and suppressive functions of Tregs . Therefore, this compound could potentially modulate immune responses by affecting Treg differentiation.

Biochemical Analysis

Biochemical Properties

GNE-781 interacts with the bromodomain of the transcriptional regulators CBP and p300 . These interactions lead to the inhibition of these proteins, which play a crucial role in gene expression programs through lysine acetylation of chromatin and transcriptional regulators .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In multiple myeloma cells, for example, this compound leads to effective cell killing . This is likely due to its ability to inhibit the activity of CBP and p300, which are critical for the establishment and activation of enhancer-mediated transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the bromodomain of CBP and p300 . By binding to these domains, this compound prevents these proteins from carrying out their normal functions, leading to changes in gene expression .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with enzymes and cofactors involved in gene expression and chromatin remodeling .

Transport and Distribution

Information about the transport and distribution of this compound within cells and tissues is not currently available. Given its role as an inhibitor of CBP and p300, it is likely that this compound interacts with transporters or binding proteins involved in these processes .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as an inhibitor of CBP and p300, it is likely that this compound is localized to the nucleus, where these proteins carry out their functions .

Preparation Methods

The synthesis of GNE-781 involves structure-based design and structure-activity relationship studies. The aniline of a precursor compound is constrained into a tetrahydroquinoline motif to maintain potency and increase selectivity. Further modifications targeting specific regions of the CBP bromodomain, such as the LPF shelf, BC loop, and KAc regions, are made to enhance potency and selectivity . Industrial production methods for this compound are not explicitly detailed in the available literature.

Chemical Reactions Analysis

GNE-781 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCWHSDMJBAGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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